5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one
CAS No.: 212201-12-2
Cat. No.: VC0057312
Molecular Formula: C20H22O7
Molecular Weight: 374.389
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 212201-12-2 |
---|---|
Molecular Formula | C20H22O7 |
Molecular Weight | 374.389 |
IUPAC Name | 5,7-dihydroxy-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H22O7/c1-9-16(21)10(2)20-15(17(9)22)18(23)12(8-27-20)5-11-6-13(25-3)19(24)14(7-11)26-4/h6-7,12,21-22,24H,5,8H2,1-4H3 |
Standard InChI Key | JYKPEDLHLKPUKC-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC(=C(C(=C3)OC)O)OC)C)O |
Appearance | Powder |
Introduction
Chemical Identity and Structure
Basic Identification
5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one is a complex organic compound with multiple functional groups. The compound is registered with the CAS number 212201-12-2 and is classified as a homoisoflavonoid, which is considered an infrequent class of flavonoids . This compound belongs to the chroman-4-one family, which is characterized by a benzopyran-4-one skeleton with specific substitution patterns.
Nomenclature and Synonyms
Molecular Structure and Formula
The molecular formula of this compound is C20H22O7, indicating it contains 20 carbon atoms, 22 hydrogen atoms, and 7 oxygen atoms . The structure features a chromanone core with hydroxyl groups at positions 5 and 7, methyl groups at positions 6 and 8, and a complex benzyl substituent at position 3 that contains hydroxyl and methoxy groups.
Physical and Chemical Properties
Basic Physical Properties
5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one appears as a powder at room temperature . Its physical properties are crucial for understanding its behavior in various experimental and practical applications.
Molecular Descriptors
Descriptor | Value | Significance |
---|---|---|
PSA (Polar Surface Area) | 105.45000 | Indicates the compound's ability to permeate cell membranes |
XLogP3 | 3.86 | Suggests moderate lipophilicity, influencing distribution in biological systems |
InChIKey | JYKPEDLHLKPUKC-UHFFFAOYSA-N | Unique identifier for chemical structure verification |
Biological Activities and Pharmacological Properties
Antioxidant Properties
One of the most notable biological activities of 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one is its antioxidant capacity. The compound demonstrates significant oxygen free radical (OFRs) scavenging effects, which contribute to its potential therapeutic value . Specifically, it has been shown to effectively scavenge hydroxyl radicals (·OH) and hydrogen peroxide (H₂O₂) in vitro . These antioxidant properties are likely attributed to the presence of multiple hydroxyl groups in the molecule, which can donate hydrogen atoms to neutralize free radicals.
Natural Sources and Occurrence
Related Compounds in Nature
Structurally similar homoisoflavonoids have been isolated from plants belonging to the Asparagaceae family, including species from the genera Ophiopogon and Polygonatum . For example, compounds such as 3-(4′-hydroxy-benzyl)-5,7-dihydroxy-6,8-dimethyl-chroman-4-one, which shares structural similarities with our compound of interest, have been isolated from Polygonatum odoratum rhizomes .
Storage Parameter | Recommendation | Source |
---|---|---|
Temperature | 2-8°C or -20°C | |
Shipping Conditions | Cool pack | |
Container | Appropriate sealed containers to prevent moisture exposure |
Analytical Methods and Characterization
Analytical Characterization
The characterization of homoisoflavonoids typically involves multiple analytical techniques to confirm structure and purity. Based on standard protocols in phytochemical research, the following techniques would likely be employed:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
-
Mass Spectrometry (MS) for molecular weight confirmation
-
Infrared (IR) spectroscopy for functional group identification
-
Ultraviolet-visible (UV-Vis) spectroscopy for chromophore analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume